6-Chloro-2-methoxypyridine-3-boronic acid
Overview
Description
6-Chloro-2-methoxypyridine-3-boronic acid is a chemical compound with the molecular formula C6H7BClNO3 . It is a solid substance . Boronic acids and their derivatives have been growing in interest due to their applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1nc(Cl)ccc1B(O)O
. The InChI representation is 1S/C6H7BClNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3,10-11H,1H3
. Chemical Reactions Analysis
Boronic acids, such as this compound, are known for their versatility in chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 187.39 . The compound’s empirical formula is C6H7BClNO3 .Scientific Research Applications
Radioligand Synthesis for PET Imaging
6-Chloro-2-methoxypyridine-3-boronic acid plays a role in the synthesis of radioligands for PET imaging. It is used in synthesizing MK-1064, a radioligand that images orexin-2 receptors. This process involves multiple steps and yields a product with high radiochemical purity and specific activity, demonstrating its potential in medical imaging and diagnostics (Gao, Wang, & Zheng, 2016).
Fluorescence Quenching Studies
This compound is involved in fluorescence quenching studies, specifically with aniline as the quencher. These studies provide insights into the behavior of boronic acid derivatives in different solvents, which is valuable for sensor design and understanding the static quenching mechanism in these systems (Melavanki, 2018).
Lithiation Research
Research on the lithiation of 2-chloro and 2-methoxypyridine with lithium dialkylamides has been conducted to investigate the lithiation pathway. This research is crucial in understanding the chemical behavior of such compounds in organic synthesis (Gros, Choppin, & Fort, 2003).
Sugar Sensing and Glucose Monitoring
Studies on the binding of boronic acid derivatives, like this compound, with sugars in aqueous solutions at physiological pH have implications for sugar sensing and continuous glucose monitoring, critical for diabetes control (Geethanjali et al., 2017).
Safety and Hazards
Future Directions
Boronic acids and their derivatives have been growing in interest due to their applications in medicinal chemistry . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry . Therefore, the study and application of 6-Chloro-2-methoxypyridine-3-boronic acid and similar compounds are likely to continue to be a focus in the field of chemistry.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
The mode of action of 6-Chloro-2-methoxypyridine-3-boronic acid is primarily through its participation in the Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid moiety of the compound forms a complex with a transition metal, typically palladium. This complex then undergoes transmetalation, where the boronic acid group is transferred to the palladium center .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways. This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis, and is involved in the synthesis of various biologically active compounds .
Pharmacokinetics
Boronic acids, in general, are known to have good bioavailability due to their ability to form reversible covalent bonds with target molecules .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various biologically active compounds, depending on the reaction partners involved .
Action Environment
The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the boronic acid group and its ability to participate in reactions . Additionally, the presence of certain transition metals, particularly palladium, is crucial for the compound’s participation in Suzuki-Miyaura cross-coupling reactions .
properties
IUPAC Name |
(6-chloro-2-methoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTFZVCHSRMZJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Cl)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674572 | |
Record name | (6-Chloro-2-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1072946-50-9 | |
Record name | B-(6-Chloro-2-methoxy-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Chloro-2-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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